1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one
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Overview
Description
1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one is a synthetic organic compound characterized by the presence of trifluoroethoxy groups and dichloroethanone moiety
Preparation Methods
The synthesis of 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one typically involves a multi-step reaction sequence. One common method includes the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, followed by cyclization to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Chemical Reactions Analysis
1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to bind to proteins such as AURKA and VEGFR-2, inhibiting their activity and leading to anti-cancer effects . The trifluoroethoxy groups enhance the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one can be compared with other similar compounds, such as:
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds also contain trifluoroethoxy groups and have shown potential in anti-cancer and anti-diabetic applications.
2’,5’-Bis(2,2,2-trifluoroethoxy)acetophenone: This compound is used in the preparation of pharmaceutical intermediates and has similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
76784-41-3 |
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Molecular Formula |
C12H8Cl2F6O3 |
Molecular Weight |
385.08 g/mol |
IUPAC Name |
1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethanone |
InChI |
InChI=1S/C12H8Cl2F6O3/c13-10(14)9(21)7-3-6(22-4-11(15,16)17)1-2-8(7)23-5-12(18,19)20/h1-3,10H,4-5H2 |
InChI Key |
QUGRXVIQRDEVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)C(Cl)Cl)OCC(F)(F)F |
Origin of Product |
United States |
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